Cas no 1185303-00-7 ((Mesitylmethylene)malonic acid diammoniate)

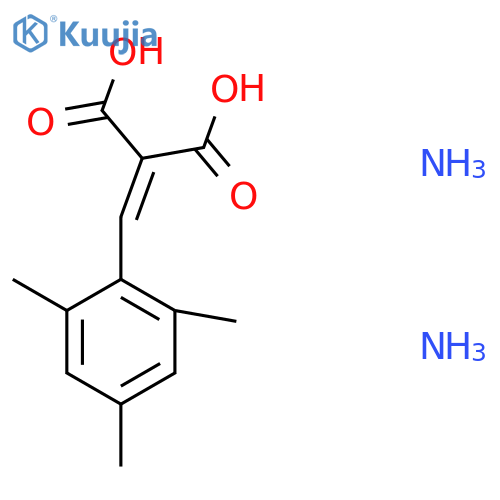

1185303-00-7 structure

商品名:(Mesitylmethylene)malonic acid diammoniate

CAS番号:1185303-00-7

MF:C13H20N2O4

メガワット:268.308903694153

CID:4684129

(Mesitylmethylene)malonic acid diammoniate 化学的及び物理的性質

名前と識別子

-

- (mesitylmethylene)malonic acid diammoniate

- 2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid diamine

- Azane;2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid

- (Mesitylmethylene)malonic acid diammoniate

-

- インチ: 1S/C13H14O4.2H3N/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17;;/h4-6H,1-3H3,(H,14,15)(H,16,17);2*1H3

- InChIKey: DAUCMXFYYAAXRG-UHFFFAOYSA-N

- ほほえんだ: OC(/C(/C(=O)O)=C\C1C(C)=CC(C)=CC=1C)=O.N.N

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 317

- トポロジー分子極性表面積: 76.6

(Mesitylmethylene)malonic acid diammoniate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M244745-500mg |

(Mesitylmethylene)malonic acid diammoniate |

1185303-00-7 | 500mg |

$ 235.00 | 2022-06-04 | ||

| TRC | M244745-2000mg |

(Mesitylmethylene)malonic acid diammoniate |

1185303-00-7 | 2g |

$ 615.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759438-1g |

2-(2,4,6-Trimethylbenzylidene)malonic acid, diammonia salt |

1185303-00-7 | 95% | 1g |

¥1396.00 | 2024-08-09 | |

| TRC | M244745-1000mg |

(Mesitylmethylene)malonic acid diammoniate |

1185303-00-7 | 1g |

$ 390.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759438-5g |

2-(2,4,6-Trimethylbenzylidene)malonic acid, diammonia salt |

1185303-00-7 | 95% | 5g |

¥4252.00 | 2024-08-09 |

(Mesitylmethylene)malonic acid diammoniate 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

1185303-00-7 ((Mesitylmethylene)malonic acid diammoniate) 関連製品

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬